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Compound of Interest

Compound Name: piCRAC-1

Cat. No.: B10831568 Get Quote

Technical Support Center: piCRAC-1
Photoswitching
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing piCRAC-1, a photoswitchable inhibitor of Ca2+ release-

activated Ca2+ (CRAC) channels.

Frequently Asked Questions (FAQs)
Q1: What is piCRAC-1 and how does it work?

A1: piCRAC-1 is a potent, photoinducible inhibitor of the Ca2+ release-activated Ca2+ (CRAC)

channel. It is an azopyrazole-derived compound that can be optically controlled to inhibit store-

operated Ca2+ influx and downstream signaling pathways. The molecule exists in two isomeric

forms: a trans isomer and a cis isomer. The cis isomer is the active form that inhibits CRAC

channels. Photoswitching from the inactive trans form to the active cis form is achieved by

illumination with UV light, while switching back to the inactive form is achieved with blue light.

Q2: What are the optimal wavelengths for activating and deactivating piCRAC-1?

A2: The optimal wavelengths for photoswitching piCRAC-1 are as follows:

Activation (trans-to-cis isomerization): 365 nm (UV light)
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Deactivation (cis-to-trans isomerization): 415 nm (blue light)[1]

Q3: What is the recommended duration of light exposure for photoswitching?

A3: A common starting point for illumination is a 5-minute exposure to either 365 nm or 415 nm

light to achieve a photostationary state.[1] However, the optimal duration can vary depending

on the experimental setup, including the light source's power density and the sample's

characteristics. It is advisable to empirically determine the minimal exposure time required to

elicit the desired biological effect to minimize potential phototoxicity.

Q4: Can piCRAC-1 be used in vivo?

A4: Yes, piCRAC-1 has been successfully used in vivo to optically control CRAC channel-

dependent processes. For example, it has been applied in a zebrafish model of Stormorken

syndrome to alleviate thrombocytopenia and hemorrhage in a light-dependent manner.[2][3]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for piCRAC-1 photoswitching.

Parameter Value Reference

Activation Wavelength 365 nm [1]

Deactivation Wavelength 415 nm [1]

Recommended Illumination

Duration
5 minutes [1]

Solvent for Stock Solution DMSO [1]

Experimental Protocols
Protocol 1: In Vitro Inhibition of Store-Operated Ca2+
Entry (SOCE)
This protocol describes the methodology to optically control SOCE in a cell line (e.g., HEK293)

using piCRAC-1.
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Materials:

HEK293 cells stably expressing a genetically encoded calcium indicator (e.g., GCaMP)

piCRAC-1 stock solution (e.g., 10 mM in DMSO)

Thapsigargin (TG)

Ca2+-free buffer (e.g., HBSS without Ca2+)

Ca2+-containing buffer (e.g., HBSS with 2 mM Ca2+)

Fluorescence microscope with 365 nm and 415 nm light sources

Procedure:

Cell Preparation: Seed HEK293-GCaMP cells on a glass-bottom dish suitable for live-cell

imaging.

piCRAC-1 Incubation: Incubate the cells with the desired concentration of piCRAC-1 (e.g.,

10 µM) in the dark for a sufficient period to allow for cell penetration.

Baseline Measurement: Image the baseline fluorescence of the cells in Ca2+-free buffer.

Store Depletion: Induce depletion of endoplasmic reticulum (ER) Ca2+ stores by adding

Thapsigargin (e.g., 2 µM).

Photoswitching and SOCE Measurement:

Activation of Inhibition: To inhibit SOCE, illuminate the cells with 365 nm light for 5

minutes.

Induction of SOCE: Reintroduce Ca2+ by replacing the Ca2+-free buffer with Ca2+-

containing buffer.

Imaging: Record the fluorescence changes to measure Ca2+ influx.
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Deactivation of Inhibition: To restore SOCE, illuminate the cells with 415 nm light for 5

minutes and record the subsequent fluorescence changes.
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Issue Possible Cause(s) Recommended Solution(s)

No or weak inhibition of Ca2+

influx after 365 nm illumination.

1. Insufficient light power or

duration. 2. Incorrect

wavelength. 3. Degradation of

piCRAC-1. 4. Cell line is not

responsive to CRAC channel

inhibition.

1. Increase illumination time or

power density. Calibrate your

light source. 2. Ensure your

light source is emitting at 365

nm. 3. Prepare fresh piCRAC-

1 stock solution. Store the

stock solution protected from

light at -20°C or -80°C. 4.

Confirm the expression and

function of CRAC channels in

your cell line.

Incomplete recovery of Ca2+

influx after 415 nm illumination.

1. Insufficient light power or

duration for deactivation. 2.

Phototoxicity affecting cell

health and CRAC channel

function. 3. Incomplete cis-to-

trans isomerization.

1. Increase illumination time or

power density at 415 nm. 2.

Reduce light intensity and/or

duration. Use the minimum

light exposure necessary.

Include a vehicle control with

the same light treatment to

assess phototoxicity. 3. Some

residual cis-piCRAC-1 may

remain. Allow for a longer

recovery period in the dark.

High background fluorescence

or photobleaching.

1. Autofluorescence of the

sample or medium. 2.

Excessive light exposure.

1. Use a phenol red-free

medium during imaging. 2.

Optimize illumination settings

to use the lowest possible light

intensity and exposure time.

Variability between

experiments.

1. Inconsistent cell density or

health. 2. Fluctuation in light

source power. 3. Inconsistent

incubation times with piCRAC-

1.

1. Standardize cell seeding

and culture conditions. 2.

Regularly check and calibrate

the power output of your light

sources. 3. Ensure consistent

incubation times for all

experiments.
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Caption: CRAC Signaling Pathway and piCRAC-1 Mechanism of Action.
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Caption: General Experimental Workflow for piCRAC-1 Photoswitching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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